1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid
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Overview
Description
1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and is often explored in medicinal chemistry for its potential therapeutic properties.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities . .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to be involved in a variety of biological activities, suggesting that they may affect multiple pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of thieno[3,2-d]pyrimidines , it is likely that this compound could have multiple effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core:
Introduction of the Piperidine Moiety:
Attachment of the 4-Methylphenyl Group:
Final Carboxylation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 in sulfuric acid for nitration; Br2 in acetic acid for bromination.
Major Products:
Oxidation: Conversion to carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the same core structure and are often studied for their biological activities.
Piperidine Carboxylic Acids: Compounds with similar piperidine and carboxylic acid functionalities are explored for their pharmacological properties.
Uniqueness: 1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid is unique due to the specific combination of its functional groups and the resulting biological activity. The presence of the 4-methylphenyl group and the thieno[3,2-d]pyrimidine core provides distinct chemical properties and potential therapeutic applications that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-11-4-6-12(7-5-11)14-10-26-16-15(14)20-19(21-17(16)23)22-8-2-3-13(9-22)18(24)25/h4-7,10,13H,2-3,8-9H2,1H3,(H,24,25)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIDDYOTENEZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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